Cas no 26661-13-2 (N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide)

N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide is a pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a benzamide group linked to a dihydropyrimidinone core, offering versatility in synthetic modifications. The compound exhibits favorable stability under standard conditions, making it suitable for further derivatization. Its pyrimidine scaffold is of particular interest in medicinal chemistry due to its prevalence in bioactive molecules, including kinase inhibitors and antiviral agents. The presence of both amide and carbonyl functionalities enhances its binding affinity in molecular interactions. This compound serves as a valuable intermediate in the development of novel therapeutic and agrochemical candidates, with potential utility in structure-activity relationship studies.
N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide structure
26661-13-2 structure
Product Name:N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
CAS No:26661-13-2
MF:C11H9N3O2
MW:215.208061933517
MDL:MFCD00239434
CID:52987
PubChem ID:24867302
Update Time:2025-08-02

N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N4-Benzoylcytosine
    • N-(2-Oxo-1,2-dihydro-4-pyrimidinyl)benzamide
    • N-(2-Oxo-3H-pyrimidin-4-yl)benzamide
    • N-(2-Oxo-1,2-dihydropyrimidin-4-yl)benzamide
    • N-(2-oxo-1H-pyrimidin-6-yl)benzamide
    • N-Benzoylcytosine
    • N-(1,2-dihydro-2-oxopyrimidin-4-yl)-benzamide
    • N-(2-oxohydropyrimidin-4-yl)benzamide
    • N3-benzoylcytosine
    • N4-Bz-cytosine
    • N6-benzoylcytosine
    • N-4-benzoyl cytosine
    • Benzamide, N-(1,2-dihydro-2-oxo-4-pyrimidinyl)-
    • XBDUZBHKKUFFRH-UHFFFAOYSA-N
    • N-(2-Hydroxy-pyrimidin-4-yl)-benzamide
    • Benzamide, N-(2,3-dihydro-2-oxo-4-pyrimidinyl)-
    • n-benzoyl cytosine
    • N4 -benzoylcytosine
    • N4-benzoyl cytosine
    • 4-
    • N-(2-OXO-12-DIHYDROPYRIMIDIN-4-YL)BENZAMIDE
    • SR-01000463612
    • CHEMBL1222779
    • FT-0638627
    • N4-Benzoylcytosine, 98%
    • N-(2-oxo-2,3-dihydropyrimidin-4-yl)benzamide
    • CS-W020564
    • n4-benzoyl-cytosine
    • AS-2052
    • N4-(Benzoyl)cytosine
    • AKOS015839060
    • F0914-5981
    • NSC 211617
    • SY036434
    • CCG-308745
    • SCHEMBL18549055
    • B3169
    • F14842
    • AKOS015888110
    • SB17530
    • SCHEMBL19073177
    • SCHEMBL210467
    • BCP12250
    • A818547
    • Oprea1_638286
    • N-(2,3-Dihydro-2-oxo-4-pyrimidinyl)benzamide
    • NSC-211617
    • 2-Hydroxy-4-benzamidopyrimidine
    • SR-01000463612-1
    • N4 -(Benzoyl)cytosine
    • 4-N-benzoylcytosine
    • 26661-13-2
    • AM85688
    • DTXSID00309282
    • MFCD00239434
    • NSC211617
    • W-202133
    • AC-29262
    • N-(2-Oxo-1,2-dihydro-4-pyrimidinyl)benzamide #
    • P15522
    • N-(2-Oxo-1,2-dihydro-4-pyrimidinyl)benzamide; N-(2-Oxo-3H-pyrimidin-4-yl)benzamide
    • N-(2,3-Dihydro-2-oxo-4-pyrimidinyl)benzamide; 4-(Benzoylamino)-2(1H)-pyrimidinone;
    • HY-I0627
    • DB-008649
    • N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
    • MDL: MFCD00239434
    • Inchi: 1S/C11H9N3O2/c15-10(8-4-2-1-3-5-8)13-9-6-7-12-11(16)14-9/h1-7H,(H2,12,13,14,15,16)
    • InChI Key: XBDUZBHKKUFFRH-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)NC1=CC=NC(N1)=O

Computed Properties

  • Exact Mass: 215.06900
  • Monoisotopic Mass: 215.069
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 354
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 9
  • XLogP3: 0.3
  • Topological Polar Surface Area: 70.6

Experimental Properties

  • Color/Form: Powder
  • Density: 1.3±0.1 g/cm3
  • Melting Point: 339°C(dec.)(lit.)
  • Boiling Point: No data available
  • Flash Point: °C
  • Refractive Index: 1.652
  • PSA: 74.85000
  • LogP: 1.09520
  • Solubility: Not available

N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide Security Information

N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide Pricemore >>

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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:26661-13-2)N4-Benzoylcytosine
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Purity:99%
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:26661-13-2)N4-Benzoylcytosine
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Purity:99.9%
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Xiamen PinR Bio-tech Co., Ltd.
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(CAS:26661-13-2)N4-Benzoylcytosine
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Additional information on N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide

N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide (CAS No. 26661-13-2): An Overview of a Promising Compound in Medicinal Chemistry

N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide (CAS No. 26661-13-2) is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been extensively studied for its biological activities, particularly in the context of anticancer and antiviral properties.

The chemical structure of N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide is characterized by a pyrimidine ring fused with a benzamide moiety. The presence of these functional groups imparts unique pharmacological properties to the molecule, making it a valuable candidate for drug development. Recent studies have highlighted its ability to inhibit specific enzymes and pathways involved in cancer progression and viral replication.

In the realm of cancer research, N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide has shown promising results in inhibiting the activity of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. DHODH inhibition can lead to reduced DNA synthesis and cell proliferation, making it a potential target for cancer therapy. Studies have demonstrated that this compound effectively suppresses the growth of various cancer cell lines, including those resistant to conventional chemotherapeutic agents.

Furthermore, N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide has been investigated for its antiviral properties. Research has shown that it can inhibit the replication of several viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV). The mechanism of action involves interfering with viral RNA synthesis and protein processing, thereby reducing viral load and preventing further infection. These findings suggest that this compound could be developed into a novel antiviral agent with broad-spectrum activity.

The pharmacokinetic properties of N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide have also been evaluated in preclinical studies. It exhibits good oral bioavailability and favorable pharmacokinetic parameters, which are essential for its potential use as an oral therapeutic agent. Additionally, the compound has demonstrated low toxicity in animal models, further supporting its safety profile for clinical development.

Recent advancements in computational chemistry have facilitated the rational design and optimization of N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide. Molecular docking studies have provided insights into the binding interactions between this compound and its target proteins, guiding the development of more potent analogs with improved therapeutic indices. These efforts are crucial for advancing the compound from preclinical stages to clinical trials.

Clinical trials are currently underway to evaluate the safety and efficacy of N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide in human subjects. Early-phase trials have shown promising results, with patients exhibiting good tolerability and favorable responses to treatment. These findings are encouraging and underscore the potential of this compound as a novel therapeutic agent for various diseases.

In conclusion, N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide (CAS No. 26661-13-2) represents a promising compound in medicinal chemistry with significant potential for therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical utility, this compound holds great promise for improving patient outcomes in both cancer and viral infections.

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